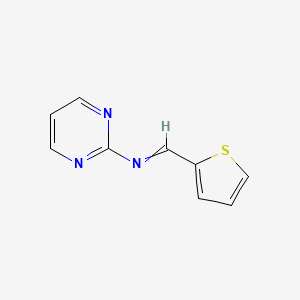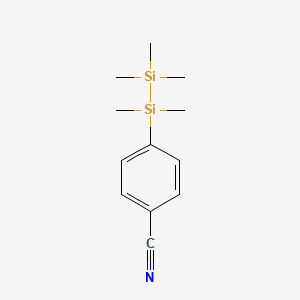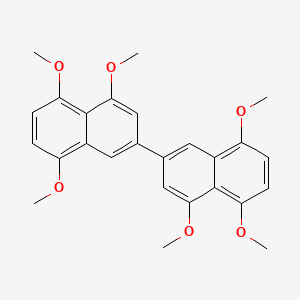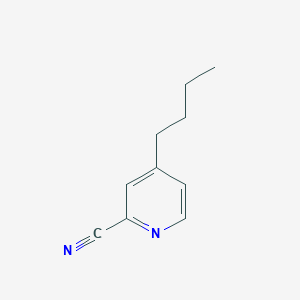
8,8-Dimethoxyoctanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8-Dimethoxyoctanal is an organic compound with the molecular formula C10H20O3 It is a derivative of octanal, where two methoxy groups are attached to the eighth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethoxyoctanal typically involves the reaction of octanal with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the dimethoxy derivative. The reaction conditions generally include:
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.
Temperature: Moderate temperatures around 50-70°C.
Solvent: Methanol is used both as a reactant and solvent.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes where octanal and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions: 8,8-Dimethoxyoctanal can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form 8,8-Dimethoxyoctanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 8,8-Dimethoxyoctanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 8,8-Dimethoxyoctanoic acid.
Reduction: 8,8-Dimethoxyoctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8,8-Dimethoxyoctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of 8,8-Dimethoxyoctanal involves its interaction with various molecular targets. In biological systems, it can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. The methoxy groups enhance its lipophilicity, allowing it to integrate into lipid bilayers and cause membrane destabilization. Additionally, its aldehyde group can react with nucleophilic sites on proteins and enzymes, leading to their inactivation.
Comparación Con Compuestos Similares
8,8-Dimethoxy-2-octanol: A similar compound where the aldehyde group is reduced to an alcohol.
8,8-Dimethoxy-2,6-dimethyl-2-octanol: Another derivative with additional methyl groups on the carbon chain.
Comparison:
8,8-Dimethoxyoctanal vs. 8,8-Dimethoxy-2-octanol: The aldehyde group in this compound makes it more reactive in oxidation and reduction reactions compared to the alcohol derivative.
This compound vs. 8,8-Dimethoxy-2,6-dimethyl-2-octanol: The presence of additional methyl groups in the latter compound can influence its steric properties and reactivity, making it less reactive in certain substitution reactions.
Propiedades
Número CAS |
148315-77-9 |
|---|---|
Fórmula molecular |
C10H20O3 |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
8,8-dimethoxyoctanal |
InChI |
InChI=1S/C10H20O3/c1-12-10(13-2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3 |
Clave InChI |
IMYGEMWEMNADHV-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCCCCC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 3-[2-(3-chloroquinoxalin-2-yl)hydrazinylidene]butanoate](/img/structure/B12543850.png)
![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide](/img/structure/B12543873.png)


![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)



